2-(3-methylbutyl)oxirane

Catalog No.
S1926593
CAS No.
53229-41-7
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-methylbutyl)oxirane

CAS Number

53229-41-7

Product Name

2-(3-methylbutyl)oxirane

IUPAC Name

2-(3-methylbutyl)oxirane

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6(2)3-4-7-5-8-7/h6-7H,3-5H2,1-2H3

InChI Key

XXVUOMFVRJIVLH-UHFFFAOYSA-N

SMILES

CC(C)CCC1CO1

Canonical SMILES

CC(C)CCC1CO1

Clathrate Hydrate Formation

Bioactive Steroids

Thermophysical Property Data

Synthesis and Medicinal Chemistry

2-(3-methylbutyl)oxirane, also known as 3-methylbutyl epoxide, is a cyclic ether characterized by its three-membered oxirane ring. Its molecular formula is C7H14O, with a molecular weight of approximately 114.18 g/mol. The structure features a methylbutyl group attached to the second carbon of the oxirane ring, contributing to its unique physical and chemical properties. This compound is notable for its reactivity due to the strained oxirane ring, which makes it susceptible to various chemical transformations.

The reactivity of 2-(3-methylbutyl)oxirane primarily stems from its epoxide structure. Key reactions include:

  • Ring Opening: The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. This can occur under acidic or basic conditions, resulting in the formation of alcohols or other derivatives depending on the nucleophile used.
  • Hydrolysis: In the presence of water and an acid or base, 2-(3-methylbutyl)oxirane can be hydrolyzed to yield corresponding diols.
  • Polymerization: The compound can also participate in polymerization reactions, particularly in the presence of catalysts, forming polyethers or polyesters depending on the reaction conditions .

Several synthetic routes exist for the preparation of 2-(3-methylbutyl)oxirane:

  • Epoxidation of Alkenes: One common method involves the epoxidation of 3-methyl-1-hexene using peracids such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of an acid catalyst .
  • Cyclization Reactions: Another approach includes cyclization reactions involving halohydrins or alcohols in the presence of acid catalysts, which facilitate the formation of the oxirane ring.

2-(3-methylbutyl)oxirane finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Coatings and Adhesives: Due to its reactive nature, it is utilized in formulating coatings and adhesives that require cross-linking capabilities.
  • Polymer Production: The compound is also used in producing polyether-based polymers, which are valued for their flexibility and durability .

Interaction studies involving 2-(3-methylbutyl)oxirane focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound may react within biological systems or during industrial processes. The strain in the oxirane ring makes it a target for nucleophilic attack, leading to various products depending on the conditions and reactants involved.

Several compounds share structural similarities with 2-(3-methylbutyl)oxirane. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
1-MethylcyclopropeneC4H6A cyclic compound with unique reactivity patterns
Ethylene oxideC2H4OA widely used epoxide with significant industrial applications
Propylene oxideC3H6OCommonly used as a precursor for polyether production
Butylene oxideC4H8OSimilar reactivity but larger alkyl group

Uniqueness: The primary distinction of 2-(3-methylbutyl)oxirane lies in its specific alkyl substitution pattern, which influences its reactivity and potential applications compared to other epoxides. This substitution can affect steric hindrance and electronic properties, making it suitable for particular synthetic pathways not accessible by simpler epoxides.

XLogP3

2.2

Dates

Last modified: 04-14-2024

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